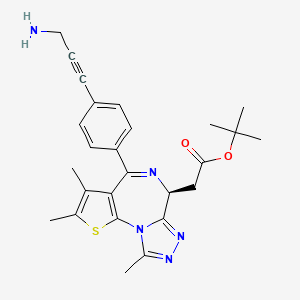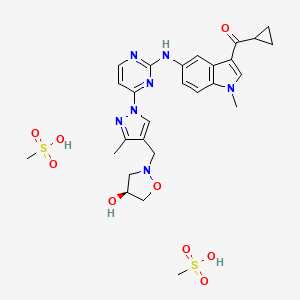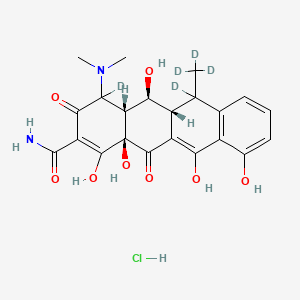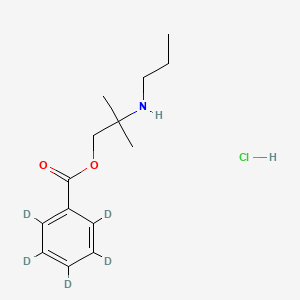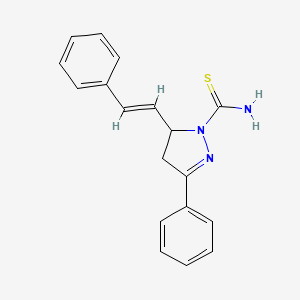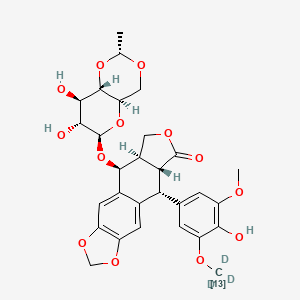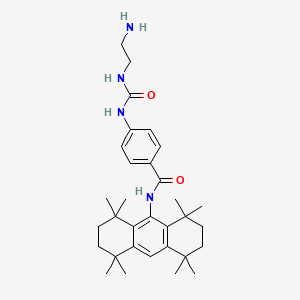
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The structure of this compound suggests it could be involved in intricate biochemical interactions due to its multiple functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide likely involves multiple steps, including the formation of the benzamide core, the introduction of the aminoethylcarbamoylamino group, and the attachment of the octamethyl-tetrahydroanthracenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
This compound could undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic transformations.
Biology
In biology, it might interact with specific proteins or enzymes, potentially serving as a tool for studying biochemical pathways.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, possibly targeting specific diseases or conditions.
Industry
In industry, it might be used in the production of advanced materials, pharmaceuticals, or other specialized products.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. It might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzamides, anthracene derivatives, or aminoethylcarbamoylamino-containing molecules.
Uniqueness
The uniqueness of 4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Eigenschaften
Molekularformel |
C32H46N4O2 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
4-(2-aminoethylcarbamoylamino)-N-(1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracen-9-yl)benzamide |
InChI |
InChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38) |
InChI-Schlüssel |
LWZSVUPSOLLTIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C(C3=C(C=C21)C(CCC3(C)C)(C)C)NC(=O)C4=CC=C(C=C4)NC(=O)NCCN)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


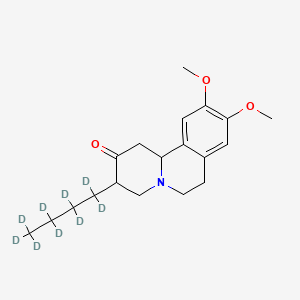
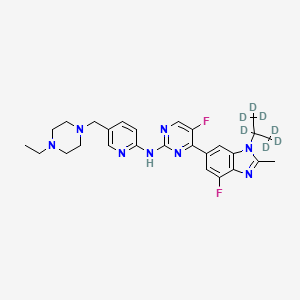
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
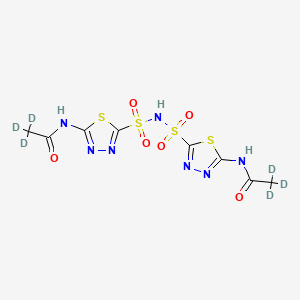

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
